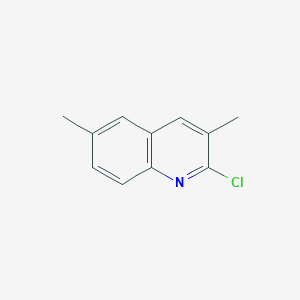

2-Chloro-3,6-dimethylquinoline

Description

Molecular Structure and Conformational Analysis

The molecular architecture of this compound represents a substituted quinoline framework characterized by specific positional modifications that significantly influence its three-dimensional structure. The compound maintains the fundamental bicyclic quinoline core consisting of a benzene ring fused to a pyridine ring, with strategic substitutions that alter the electronic distribution and spatial arrangement. The chlorine atom at the 2-position provides electron-withdrawing characteristics, while the methyl groups at positions 3 and 6 contribute electron-donating effects, creating a balanced electronic environment within the aromatic system.

Computational analysis reveals that the quinoline ring system maintains planarity, which is characteristic of aromatic heterocycles. The presence of the chlorine substituent at the 2-position influences the molecular geometry through both steric and electronic effects. Studies on related chloroquinoline derivatives have demonstrated that 2-chloro substituted quinolines exhibit preferential conformations that minimize steric interactions while maximizing aromatic stabilization. The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as CC1=CC=C2N=C(Cl)C(C)=CC2=C1, which clearly illustrates the connectivity pattern and substitution arrangement.

The conformational analysis of this compound indicates restricted rotation around the carbon-carbon bonds within the quinoline framework due to the aromatic nature of the system. However, the methyl groups at positions 3 and 6 can undergo rotational motion, though this is somewhat constrained by steric interactions with adjacent ring atoms. Theoretical calculations suggest that the compound adopts a planar conformation in its ground state, with minimal deviation from planarity across the entire quinoline ring system. This planar arrangement facilitates optimal orbital overlap and contributes to the stability of the aromatic system.

The predicted collision cross section data provides insight into the three-dimensional shape and size of the molecule in gas phase conditions. For the protonated molecular ion, the collision cross section is calculated at 137.0 Ų, indicating a relatively compact molecular structure. Various adduct forms show different collision cross sections, ranging from 131.4 Ų for the dehydrated protonated form to 158.1 Ų for the ammonium adduct, reflecting the influence of different ionization and complexation states on the apparent molecular size.

Crystallographic Studies and X-Ray Diffraction Data

X-ray crystallographic analysis provides detailed information about the solid-state structure and packing arrangements of this compound. While specific crystallographic data for this exact compound was not directly available in the search results, studies of closely related compounds offer valuable insights into the expected crystallographic behavior. Research on similar chlorinated quinoline derivatives has revealed important structural features that can be extrapolated to understand the crystal structure of this compound.

Crystallographic studies of related 2-chloroquinoline compounds demonstrate that these molecules typically crystallize in space groups that accommodate the planar aromatic structure while optimizing intermolecular interactions. The presence of chlorine atoms often facilitates halogen bonding interactions, which can significantly influence crystal packing arrangements. In the case of N-(2-Chloroquinolin-3-ylmethylene)aniline, a related compound, crystallographic analysis revealed intramolecular C-H···Cl interactions with distances of 2.676 Ų, demonstrating the importance of chlorine in stabilizing molecular conformations.

The molecular packing in crystals of chlorinated quinolines often exhibits characteristic intermolecular interactions including π-π stacking between aromatic rings, C-H···π interactions, and halogen bonding involving the chlorine substituent. These interactions organize molecules in specific patterns that can include zigzag arrangements along crystallographic axes. For the related compound mentioned above, molecular packing along the a-axis organized molecules in a zigzag pattern due to C-H···π interactions at 2.962 Ų and Cl···π interactions at 3.521° and 3.845°.

The crystallographic parameters for quinoline derivatives typically include unit cell dimensions that accommodate the planar aromatic systems while allowing for optimal intermolecular interactions. The crystal systems can vary depending on the specific substitution pattern, but monoclinic and orthorhombic systems are commonly observed for substituted quinolines. The presence of methyl groups at positions 3 and 6 in this compound would be expected to influence the crystal packing through additional van der Waals interactions and potential steric effects.

Thermal analysis of quinoline crystals often reveals phase transitions at elevated temperatures, reflecting changes in molecular motion and intermolecular interactions. The crystallographic integrity of these compounds is generally maintained up to their melting points, though some derivatives may exhibit polymorphic transitions at intermediate temperatures. The study of crystal structures also provides information about hydrogen bonding patterns, which in chlorinated quinolines may include weak C-H···N interactions involving the quinoline nitrogen atom.

Comparative Analysis of Isomers and Analogues

The structural analysis of this compound gains significant depth through comparison with its isomers and related analogues within the chlorinated quinoline family. A systematic examination of positional isomers reveals how subtle changes in substitution patterns dramatically influence molecular properties and behavior. For instance, 2-chloro-4,6-dimethylquinoline represents a positional isomer where the methyl group has shifted from the 3-position to the 4-position, creating different electronic and steric environments that affect both chemical reactivity and biological activity.

Comparative studies demonstrate that the positioning of chlorine and methyl substituents significantly impacts the molecular geometry and intermolecular interactions. The compound 2-chloro-6,7-dimethylquinoline-3-carbaldehyde illustrates how additional functional groups can be incorporated while maintaining the core chlorinated quinoline structure. This aldehyde derivative shows how the quinoline framework can accommodate various functional modifications, with the aldehyde group at the 3-position providing additional sites for chemical transformation and hydrogen bonding interactions.

The synthesis of more complex derivatives, such as 2-chloro-3,6-bis-(quinolin-8-yloxymethyl)-quinoline, demonstrates the utility of this compound as a synthetic precursor. This tri-quinoline compound was synthesized from this compound and 8-hydroxyquinoline, highlighting the reactivity of the methyl groups under appropriate reaction conditions. The successful synthesis of such complex structures validates the stability and chemical versatility of the parent compound.

Structural comparison with the parent quinoline and simple 2-chloroquinoline reveals the cumulative effects of multiple substitutions. While 2-chloroquinoline provides a baseline for understanding chlorine substitution effects, the addition of methyl groups at positions 3 and 6 introduces additional steric and electronic considerations. These methyl substituents increase the molecular volume and provide sites for further chemical modification, as demonstrated in various synthetic applications.

The conformational analysis of different quinoline isomers reveals that substitution patterns significantly influence molecular flexibility and preferred geometries. Studies on related heterocyclic systems, such as the work on 4,6-dimethyl-1,3-thioxane conformers, illustrate how computational methods can predict conformational preferences and energy differences between structural alternatives. These methodological approaches provide frameworks for understanding the conformational behavior of substituted quinolines.

| Compound | Molecular Formula | Key Structural Features | Unique Properties |

|---|---|---|---|

| This compound | C₁₁H₁₀ClN | Chlorine at position 2, methyl groups at positions 3 and 6 | Balanced electronic distribution, synthetic versatility |

| 2-Chloro-4,6-dimethylquinoline | C₁₁H₁₀ClN | Chlorine at position 2, methyl groups at positions 4 and 6 | Different reactivity pattern due to 4-position substitution |

| 2-Chloroquinoline | C₉H₆ClN | Chlorine at position 2 only | Simpler structure, baseline for comparison |

| 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde | C₁₂H₁₀ClNO | Additional aldehyde functionality | Enhanced reactivity through aldehyde group |

The biological activity profiles of these related compounds demonstrate structure-activity relationships that highlight the importance of substitution patterns. Research on 2-chloro-3,6-bis-(quinolin-8-yloxymethyl)-quinoline showed higher cytotoxicity in human cervical cancer cell lines compared to breast cancer cell lines, suggesting that the tri-quinoline structure derived from the parent compound exhibits selective biological activity. This selectivity underscores the potential for developing targeted therapeutic agents based on the structural framework provided by this compound.

The comparative analysis extends to synthetic methodologies, where different quinoline derivatives require distinct approaches for their preparation. The Vilsmeier-Haack reaction has been extensively used for introducing formyl and acyl groups into quinoline systems, while Friedländer synthesis provides access to the basic quinoline framework with various substitution patterns. Understanding these synthetic relationships helps elucidate the role of this compound as both a synthetic target and a precursor for more complex structures.

Propriétés

IUPAC Name |

2-chloro-3,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBZFZKRCZPILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577116 | |

| Record name | 2-Chloro-3,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-28-6 | |

| Record name | 2-Chloro-3,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3,6-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,6-dimethylquinoline can be achieved through various methods. One common approach involves the reaction of 2-chloroaniline with acetone in the presence of a catalyst such as aluminum chloride (AlCl₃). This reaction proceeds through a Friedel-Crafts acylation followed by cyclization to form the quinoline ring . Another method involves the microwave-assisted synthesis, which significantly reduces reaction time and improves yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-3,6-dimethylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding quinoline carboxylic acids.

Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF) are commonly used.

Major Products:

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that 2-chloro-3,6-dimethylquinoline exhibits promising anticancer properties. Studies have shown its potential to inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| T47D | 25 | Enzyme inhibition |

The compound's mechanism involves the inhibition of specific enzymes and modulation of signaling pathways crucial for cancer cell survival. For instance, it has been noted to inhibit sirtuins, which play a role in cellular regulation and cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effective inhibition against a range of bacterial strains at concentrations between 10 to 30 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .

Synthetic Applications

This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

- Nucleophilic Substitution Reactions : The chloro group can be replaced by nucleophiles, facilitating the formation of more complex structures.

- Formation of Heterocycles : It can be utilized to synthesize fused or binary quinoline-cord heterocycles, which are valuable in medicinal chemistry .

Industrial Relevance

In the industrial context, this compound may serve as an intermediate in chemical processes or as a precursor for materials science applications. Its unique structure allows for modifications that can lead to new materials with desirable properties .

Anticancer Efficacy Study

A notable study explored the anticancer efficacy of this compound against breast cancer cells. The results indicated significant cytotoxic effects and highlighted the need for further investigation into its mechanism of action and potential therapeutic applications .

Antimicrobial Properties Investigation

Another investigation focused on the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. The findings suggested that it could be developed into a new antibiotic agent, especially in light of rising antibiotic resistance .

Mécanisme D'action

The mechanism of action of 2-Chloro-3,6-dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, thereby exhibiting antibacterial properties . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a comparative analysis of 2-Chloro-3,6-dimethylquinoline with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Position Effects: Chlorine at position 2 (as in this compound) enhances electrophilic substitution reactivity compared to chlorine at position 4 (e.g., 4-Chloro-6,7-dimethoxyquinoline) . Methyl groups at positions 3 and 6 (vs. 3 and 7) influence steric hindrance, affecting synthetic yields and intermolecular interactions .

Functional Group Contributions: Methoxy groups (e.g., in 4-Chloro-6,7-dimethoxyquinoline) improve solubility in polar solvents, whereas methyl groups enhance lipophilicity . Amino substituents (e.g., 2-Amino-6-chloro-3,8-dimethylquinoline) introduce hydrogen-bonding capabilities, critical for biological target interactions .

Carboxaldehyde derivatives (e.g., 2-Chloro-8-methylquinoline-3-carboxaldehyde) are pivotal in synthesizing Schiff bases and coordination complexes .

Research Findings and Trends

- Synthetic Innovations: Recent work emphasizes one-pot multicomponent reactions for quinolines, improving efficiency over traditional stepwise methods .

- Biological Relevance: Derivatives of this compound show promise in silico studies for kinase inhibition, though in vivo validation is pending .

- Regiochemical Challenges : Positional isomerism (e.g., 3,6- vs. 3,7-dimethyl substitution) significantly impacts bioactivity and material properties, necessitating precise synthetic control .

Activité Biologique

2-Chloro-3,6-dimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinoline structure, which is a bicyclic compound featuring a benzene ring fused to a pyridine ring. The presence of chlorine and methyl groups at specific positions contributes to its biological activity. The molecular formula is with a molecular weight of approximately 201.66 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. A study evaluating various quinoline derivatives reported the following zone of inhibition against different pathogens:

| Compound | Gram-positive (S. aureus) | Gram-negative (E. coli) | Fungal (C. albicans) |

|---|---|---|---|

| This compound | 20 mm | 19 mm | 18 mm |

The compound showed notable effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antimalarial Activity

Quinoline derivatives have been extensively studied for their antimalarial properties. In comparative studies, this compound demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves the inhibition of hematin crystallization, which is crucial for the survival of malaria parasites .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase (DHODH), which is vital for cell proliferation .

- Free Radical Scavenging : The compound exhibits antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in biological systems .

- Interaction with Biological Targets : Studies suggest that this compound interacts with various cellular targets, potentially disrupting metabolic processes essential for pathogen survival .

Case Studies

- Antibacterial Efficacy : A study involving the synthesis of various quinoline derivatives showed that modifications at the 2 and 6 positions significantly enhanced antibacterial activity against resistant strains .

- Antimalarial Potency : In vivo studies on murine models infected with Plasmodium berghei demonstrated that treatment with this compound resulted in reduced parasitemia levels and improved survival rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Chloro-3,6-dimethylquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline as a precursor. A typical procedure involves refluxing in a DMF/THF mixture with KOtBu as a base, followed by recrystallization from chloroform or acetone . Alternatively, the Vilsmeier-Haack reaction using POCl₃ and DMF at 353 K provides high yields for structurally similar quinoline derivatives . Optimization includes monitoring reaction progress via TLC and adjusting solvent systems (e.g., petroleum ether/ethyl acetate) for purification .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization employs NMR (¹H and ¹³C), HPLC for purity (>99%), and mass spectrometry (ESI-MS). For example, ¹H NMR in DMSO-d₆ shows aromatic proton signals at δ 8.57–7.32 ppm, while methoxy groups appear at δ ~4.0 ppm in dimethoxyquinoline analogs . X-ray crystallography (using SHELX software ) confirms molecular geometry, with planar quinoline systems (deviation <0.03 Å) and dihedral angles between substituents (e.g., 4.17° between quinoline rings) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of this compound derivatives?

- Methodological Answer : Weak C–H⋯O/N hydrogen bonds and π-π stacking (centroid distances: 3.70–3.80 Å) dominate crystal packing. Intramolecular interactions (e.g., C8–H8⋯Cl1) form S(5) ring motifs, while intermolecular C–H⋯π contacts consolidate layered structures . Refinement using SHELXL includes constraining H atoms with riding models (C–H = 0.93–0.97 Å) and accounting for twin domains in chiral crystals .

Q. How can data contradictions in X-ray refinement of halogenated quinolines be resolved?

- Methodological Answer : Discrepancies in thermal parameters or bond lengths often arise from disordered solvent molecules or twinning. SHELXL’s TWIN and BASF commands refine twin ratios (e.g., 0.86:0.14 domains in N-substituted derivatives ). For high-resolution data, anisotropic displacement parameters (ADPs) improve accuracy, while low-resolution datasets benefit from ISOR constraints .

Q. What structure-activity relationships (SARs) are critical for modifying this compound’s bioactivity?

- Methodological Answer : Substituent position and planarity influence biological activity. For example:

- Chlorine at C2 enhances electrophilicity, aiding nucleophilic attacks in antimalarial analogs .

- Methyl groups at C3/C6 increase lipophilicity, improving membrane permeability. Dihedral angles >60° between quinoline and phenyl rings reduce steric hindrance, optimizing receptor binding .

Methodological Notes

- Crystallography : Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL). For twinned crystals, employ HKLF5 format .

- Synthesis : Prioritize POCl₃-mediated chlorination for regioselectivity and NaBH₃CN for reductive amination of imine intermediates .

- Data Interpretation : Cross-validate NMR shifts with computational tools (e.g., ChemDraw) and compare crystallographic metrics (e.g., C–Cl bond lengths: 1.73–1.75 Å ) against literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.